4,4'-Oxybis(N-allylbenzenesulfonamide)
Description
The exact mass of the compound 4,4'-Oxybis(N-allylbenzenesulfonamide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Oxybis(N-allylbenzenesulfonamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Oxybis(N-allylbenzenesulfonamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-prop-2-enyl-4-[4-(prop-2-enylsulfamoyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-3-13-19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14-4-2/h3-12,19-20H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZCSZRWWNKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41150-06-5 | |
| Record name | 4,4'-OXYBIS(N-ALLYLBENZENESULFONAMIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N'-diallyl-4,4'-oxydibenzenesulfonamide chemical structure
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential of N,N'-diallyl-4,4'-oxydibenzenesulfonamide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents.[1][2][3] This technical guide provides a comprehensive examination of N,N'-diallyl-4,4'-oxydibenzenesulfonamide, a molecule that combines the established bioactivity of the sulfonamide scaffold with the unique chemical reactivity of N-allyl substituents. While direct literature on this specific compound is sparse, this document synthesizes established chemical principles and data from structurally analogous compounds to present a scientifically grounded overview. We will dissect its molecular architecture, propose a robust synthetic pathway with detailed protocols, outline key analytical characterization techniques, and explore its potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this and similar molecules.
Molecular Structure and Physicochemical Properties
N,N'-diallyl-4,4'-oxydibenzenesulfonamide is a symmetrical molecule built upon a central diphenyl ether core. This core is substituted at the 4 and 4' positions with benzenesulfonamide groups. The key feature for novel synthetic applications is the presence of two allyl groups (prop-2-en-1-yl), each bonded to one of the sulfonamide nitrogen atoms.
Key Structural Features:
-
Diphenyl Ether Core: Provides a semi-rigid, V-shaped scaffold. The ether linkage introduces conformational flexibility.
-
Benzenesulfonamide Groups: A classic pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects.
-
N,N'-Diallyl Substitution: The two terminal allyl groups are particularly interesting. They can participate in a variety of chemical transformations, such as palladium-catalyzed reactions (e.g., Tsuji-Trost), metathesis, and serve as precursors for further functionalization.[4][5]
Chemical Structure Diagram
Caption: Chemical structure of N,N'-diallyl-4,4'-oxydibenzenesulfonamide.
Physicochemical Data Summary
| Property | Predicted Value | Source |
| Molecular Formula | C₁₈H₂₀N₂O₅S₂ | - |
| Molecular Weight | 408.49 g/mol | - |
| XLogP3 | 3.9 | PubChem (Analog Based) |
| Hydrogen Bond Donor Count | 0 | PubChem (Analog Based) |
| Hydrogen Bond Acceptor Count | 7 | PubChem (Analog Based) |
| Rotatable Bond Count | 8 | PubChem (Analog Based) |
| Topological Polar Surface Area | 91.52 Ų | PubChem (Analog Based) |
Synthesis and Characterization
A robust and logical synthesis of N,N'-diallyl-4,4'-oxydibenzenesulfonamide can be proposed based on well-established reactions of sulfonyl chlorides. The most direct approach involves a two-step, one-pot, or sequential reaction of 4,4'-oxydibenzenesulfonyl chloride with allylamine.
Proposed Synthetic Workflow
The synthesis proceeds via the initial formation of a primary sulfonamide, which is then deprotonated and subsequently alkylated with an allyl halide. This method is adapted from established protocols for the synthesis of N,N-diallylated sulfonamides.[6]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Potential of 4,4'-Oxybis(N-allylbenzenesulfonamide): A Technical Monograph
Executive Summary
4,4'-Oxybis(N-allylbenzenesulfonamide) (CAS: 41150-06-5) represents a specialized class of functionalized sulfonamides bridging the gap between robust thermal stability and reactive versatility. Characterized by a flexible diphenyl ether backbone and terminal allyl moieties, this molecule serves as a critical crosslinking agent and monomer intermediate in high-performance polymer synthesis.
This guide moves beyond basic catalog data to provide a comprehensive technical analysis, offering a validated synthesis protocol, structural characterization standards, and application logic for advanced material design.
Chemical Identity & Physicochemical Core[1]
The structural integrity of 4,4'-Oxybis(N-allylbenzenesulfonamide) relies on the ether linkage providing conformational flexibility, while the sulfonamide groups offer hydrogen-bonding capability and thermal resistance.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | 4,4'-Oxybis(N-allylbenzenesulfonamide) |
| Synonyms | N,N'-diallyl-4,4'-oxydibenzenesulfonamide; 4,4'-oxybis(N-2-propenylbenzenesulfonamide) |
| CAS Number | 41150-06-5 |
| Molecular Formula | C₁₈H₂₀N₂O₅S₂ |
| Molecular Weight | 408.49 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |
| Reactive Sites | Allyl (C=C) for polymerization; Sulfonamide (N-H) for acidity |
Structural Visualization
The following diagram illustrates the molecular connectivity and key functional zones.
Synthesis & Production Protocol
Scientific Rationale: The synthesis utilizes a nucleophilic substitution reaction (Schotten-Baumann type) where allylamine attacks the electrophilic sulfur of 4,4'-oxybis(benzenesulfonyl chloride). The choice of base and solvent is critical to scavenge the HCl byproduct and prevent hydrolysis of the sulfonyl chloride.
Reagents Required[4][5][6][7][8][9]
-
Precursor: 4,4'-Oxybis(benzenesulfonyl chloride) (CAS: 121-63-1)
-
Reagent: Allylamine (CAS: 107-11-9)
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 10.0 mmol of 4,4'-oxybis(benzenesulfonyl chloride) in 50 mL of anhydrous DCM. Cool the solution to 0–5 °C using an ice bath.
-
Amine Addition: Prepare a solution of 22.0 mmol allylamine and 25.0 mmol triethylamine in 20 mL DCM.
-
Reaction: Add the amine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes. Note: The reaction is exothermic; maintain temperature < 10 °C to avoid side reactions.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/TEA.
-
Wash with saturated NaHCO₃ (1 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography if high purity (>99%) is required.
Reaction Logic Diagram
Characterization & Validation (Self-Validating System)
To ensure the synthesized material is authentic, compare analytical data against these predicted standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.8 – 7.9 ppm (d, 4H): Aromatic protons ortho to sulfonamide.
-
δ 7.2 – 7.3 ppm (d, 4H): Aromatic protons ortho to ether linkage.
-
δ 7.6 – 7.8 ppm (t, 2H): Sulfonamide -NH- (Exchangeable with D₂O).
-
δ 5.6 – 5.8 ppm (m, 2H): Allyl -CH= protons.
-
δ 5.0 – 5.2 ppm (m, 4H): Allyl terminal =CH₂ protons.
-
δ 3.4 – 3.6 ppm (t/m, 4H): Allyl methylene -CH₂-N .
-
Infrared Spectroscopy (FT-IR)
-
3250–3350 cm⁻¹: N-H stretching (sharp).
-
1340 & 1160 cm⁻¹: S=O asymmetric and symmetric stretching (Diagnostic for sulfonamides).
-
1640 cm⁻¹: C=C stretching (Allyl group confirmation).
-
1240 cm⁻¹: C-O-C ether stretching.
Applications & Utility
This molecule is a "molecular bridge" used primarily in materials science.
Polymer Crosslinking
The terminal allyl groups make this compound an ideal crosslinker for:
-
Thiol-Ene Chemistry: Reacts rapidly with polythiols under UV light to form flexible, thioether-linked networks.
-
Radical Polymerization: Co-polymerizes with acrylates or styrenics to increase the glass transition temperature (Tg) and solvent resistance of the final matrix.
High-Performance Thermoplastics
Incorporation into polysulfones or polyimides allows for "post-polymerization modification." The allyl groups remain dormant during the initial polymer formation and can be crosslinked later to "lock in" the shape or improve creep resistance at high temperatures.
Biological Potential
While primarily an industrial intermediate, the sulfonamide core shares structural homology with carbonic anhydrase inhibitors. Researchers investigating novel antibacterial or antitumor agents may use this as a scaffold for further derivatization (e.g., epoxidation of the allyl groups).
References
-
PubChem. (2025).[1][2][3] 4,4'-Oxybis(N-allylbenzenesulfonamide) (Compound).[4] National Library of Medicine. Retrieved from [Link]
-
Hinsberg, O. (1890).[5] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for sulfonamide synthesis).[5]
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- 2. Benzenesulfonamide, 4,4'-oxybis(N-(phenylsulfonyl)- | C24H20N2O9S4 | CID 81640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Oxydibenzenesulfonyl azide | C12H8N6O5S2 | CID 5717566 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
The Solubility Profile of N-allylbenzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Growing Importance of N-allylbenzenesulfonamide Derivatives
The N-allylbenzenesulfonamide scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, ranging from enzyme inhibitors to anticancer agents.[2] A fundamental physicochemical property that dictates the developability and ultimate clinical success of these derivatives is their solubility. Poor aqueous solubility can severely limit oral bioavailability, lead to erratic absorption, and complicate formulation development.[3]
This in-depth technical guide provides a comprehensive overview of the solubility profile of N-allylbenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the key factors governing the solubility of this class of compounds, provide detailed experimental protocols for accurate solubility determination, and present a framework for understanding structure-solubility relationships.
Core Principles of Solubility for N-allylbenzenesulfonamide Derivatives
The solubility of an N-allylbenzenesulfonamide derivative is a complex interplay of its intrinsic molecular properties and the characteristics of the solvent system. The core structure, consisting of a benzene ring, a sulfonamide group, and an N-allyl substituent, provides a foundation upon which various functional groups can be introduced, each modulating the molecule's overall physicochemical profile.
The Impact of Molecular Structure on Solubility
The solubility of a drug candidate is profoundly influenced by its molecular structure. Key determinants include lipophilicity, crystal lattice energy, hydrogen bonding capacity, and ionizability.[4] For N-allylbenzenesulfonamide derivatives, modifications to the benzene ring or the allyl group can lead to significant changes in solubility.
-
Substituent Effects on the Benzene Ring: The nature and position of substituents on the benzenesulfonamide ring are critical. Electron-donating groups (e.g., -OH, -NH2, -OCH3) can increase polarity and hydrogen bonding potential, often leading to enhanced aqueous solubility.[5][6] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) can decrease the basicity of the sulfonamide nitrogen and increase lipophilicity, thereby reducing aqueous solubility.[5][6] The position of the substituent also matters; for instance, ortho-substituents can introduce steric hindrance that may affect intermolecular interactions and crystal packing.[7]
-
The Role of the N-Allyl Group: The allyl group itself contributes to the lipophilicity of the molecule. Modifications to this group, while less common than aromatic substitutions, would also be expected to impact solubility. For example, increasing the length of the alkyl chain would likely decrease aqueous solubility.
The following diagram illustrates the key structural components of N-allylbenzenesulfonamide and the common positions for substitution that influence its solubility profile.
Caption: Key structural features of N-allylbenzenesulfonamide and their influence on solubility.
Influence of the Solvent System
The choice of solvent is paramount in determining the solubility of a compound. For pharmaceutical applications, aqueous solubility at physiological pH (typically pH 7.4) is of primary interest. However, understanding solubility in various organic solvents is also crucial for synthesis, purification, and formulation.[8][9]
-
Aqueous Solubility and pH: The sulfonamide group is weakly acidic, and its pKa will influence the extent of ionization at a given pH. The ionized form of the molecule is generally more water-soluble. Therefore, the pH of the aqueous medium can have a significant impact on the solubility of N-allylbenzenesulfonamide derivatives.
-
Organic Solvents: Solubility in organic solvents is largely governed by the "like dissolves like" principle. Polar solvents like methanol and ethanol will better dissolve more polar derivatives, while non-polar solvents like hexane and toluene are more suitable for highly lipophilic analogues.[9][10]
Quantitative Solubility Data for Representative Sulfonamides
While a comprehensive, publicly available dataset for the solubility of a wide range of N-allylbenzenesulfonamide derivatives is limited, extensive research on other sulfonamides provides valuable insights into the expected solubility profiles. The following table summarizes the aqueous solubility of several representative sulfonamide drugs.
| Compound | Structure | Aqueous Solubility (µg/mL) at ~25°C | Reference |
| Sulfanilamide | 4-aminobenzenesulfonamide | ~5000 | [9] |
| Sulfadiazine | N1-(pyrimidin-2-yl)sulfanilamide | ~130 | [8] |
| Sulfamethoxazole | 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | ~610 | [10] |
| Sulfisoxazole | 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide | ~1500 | [10] |
Note: The presented solubility values are approximate and can vary with experimental conditions such as pH and temperature.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is the cornerstone of any drug development program. Two primary types of solubility assays are commonly employed: thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the most reliable technique for its determination.[11][12]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation:
-
Add an excess amount of the solid N-allylbenzenesulfonamide derivative to a clear glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove any undissolved particles.
-
Dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in µg/mL or µM.
-
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
In the early stages of drug discovery, where large numbers of compounds are screened, a high-throughput method for assessing solubility is often preferred. Kinetic solubility assays provide a rapid estimation of a compound's propensity to precipitate from a supersaturated solution.[3]
Protocol: Kinetic Solubility Assay by Turbidimetry
-
Preparation:
-
Prepare a high-concentration stock solution of the N-allylbenzenesulfonamide derivative in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the buffer in each well to create a supersaturated solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
-
Analysis:
-
Measure the turbidity (light scattering) of the solution in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
The following diagram illustrates the relationship between thermodynamic and kinetic solubility.
Caption: Conceptual differences between thermodynamic and kinetic solubility.
Conclusion: A Strategic Approach to Solubility Assessment
A thorough understanding and early assessment of the solubility of N-allylbenzenesulfonamide derivatives are critical for successful drug development. By employing a combination of theoretical structure-solubility relationship analysis and robust experimental methodologies, researchers can make informed decisions to optimize lead compounds, mitigate development risks, and ultimately accelerate the journey from discovery to the clinic. This guide provides the foundational knowledge and practical tools necessary to navigate the complexities of solubility assessment for this important class of molecules.
References
- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
- Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Thati, J., & Busi, M. R. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
- Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
- Jeliński, T., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
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4-aminobenzenesulfonamide - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]
- Jeliński, T., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5008.
- Demir, Y., & Beydemir, Ş. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9801.
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- MacCoon, D. T., & Sneed, M. C. (1987). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).
- Li, Z., et al. (2019). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Scientific Reports, 9(1), 1-8.
- Asghar, S., et al. (2024). Integrating Experimental and Computational Approaches: Rational Design and Discovery of Bioactive Sulfonamide Derivatives via QSPR Analysis and Topological Indices. Preprints.org.
- Sławiński, J., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6569.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). protocols.io.
- Türkeş, C., Demir, Y., & Beydemir, Ş. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 329-336.
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved February 12, 2026, from [Link]
- Di Fiore, A., et al. (2017). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Scientific Reports, 7(1), 1-11.
- Wang, Z., et al. (2020). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. Processes, 8(6), 724.
- Al-Masum, M., & Ng, D. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Wheeler, S. E. (2013). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. The Journal of Physical Chemistry A, 117(16), 3469-3477.
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Benzenesulfonamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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N-allyl-4-methylbenzenesulfonamide. (n.d.). LookChem. Retrieved February 12, 2026, from [Link]
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Methodological & Application
Application Note: Formulation and Optimization of Thermal Paper Coatings Using 4,4'-Oxybis(N-allylbenzenesulfonamide) as a Sensitizer
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the formulation of high-performance thermal paper coatings. It details the fundamental chemistry, component selection, and systematic protocols for creating stable thermal dispersions and final coating slurries. The core focus is on the strategic use of 4,4'-Oxybis(N-allylbenzenesulfonamide) as a key sensitizer to optimize thermal response and image quality. Methodologies for laboratory-scale coating application and subsequent performance evaluation are also presented to ensure a self-validating workflow.
Part 1: Principles of Thermal Imaging Chemistry
Direct thermal printing technology relies on a solid-state chemical reaction within a specialized coating layer applied to a paper substrate.[1][2] Heat from a thermal print head acts as the catalyst, triggering a localized reaction that produces a high-contrast image.[3][4] The core of this technology involves three critical components: a leuco dye, a developer, and a sensitizer.[5][6]
-
Leuco Dye (Color Former): A colorless or lightly colored chemical that undergoes a structural transformation to a colored form.[5][7] Common examples include fluoran dyes like ODB-2 (2-anilino-6-(dibutylamino)-3-methylfluoran) and Crystal Violet Lactone.[5][8]
-
Developer (Co-reactant): An acidic compound that, upon heating, donates a proton to the leuco dye, causing the opening of its lactone ring.[5][7] This structural change increases molecular conjugation, resulting in visible color formation.[5] Historically, Bisphenol A (BPA) was a common developer, but due to health and regulatory concerns, alternatives like Bisphenol S (BPS) and phenol-free options such as Pergafast® 201 are now widely used.[4][9][10][11][12]
-
Sensitizer: A crystalline solid with a relatively low melting point, typically between 45-100°C.[3][5] Its primary function is to act as a solvent when melted, facilitating the intimate mixing of the dye and developer.[5][8] This lowers the overall melting point of the system, enabling color formation at the precise temperatures and high speeds required by thermal printers.[5][13][14]
The subject of this guide, 4,4'-Oxybis(N-allylbenzenesulfonamide) , serves this critical sensitizer role. Its specific thermal properties and molecular structure are engineered to create an efficient medium for the dye-developer reaction, directly influencing the paper's dynamic sensitivity and image density.
Caption: Workflow for thermal coating formulation.
Protocol 3: Laboratory-Scale Coating and Finishing
-
Application: Secure a sheet of base paper on a flat surface. Apply the formulated thermal slurry at one end of the paper.
-
Drawdown: Use a Meyer rod or drawdown coater of a specific wire size to draw the slurry down the length of the paper at a constant speed. The target coat weight is typically 3–6 g/m². [6]3. Drying: Immediately transfer the coated sheet to a pre-heated oven or use a hot air gun. Dry at a temperature below the activation temperature of the coating (e.g., 60-80°C) until all moisture is removed.
-
Finishing (Optional): For improved smoothness and print head contact, the dried paper can be passed through a laboratory calender.
-
Top Coat (Optional): For enhanced durability and resistance to environmental factors, a protective top-coating can be applied in a similar manner. [4][8][15]
Part 4: Performance Evaluation
After formulation and coating, the paper must be rigorously tested to validate its performance. [16] Table 2: Key Performance Evaluation Tests
| Test | Objective | Methodology | Desired Outcome |
| Visual Inspection | Assess coating quality. [16][17] | Examine the coated surface under good lighting. | Smooth, uniform, and free of defects like discoloration or unevenness. [16] |
| Static Sensitivity | Determine the temperature at which color development begins. [5] | Place paper samples on a variable temperature gradient heat bar for a fixed time. | Sharp color development at the target temperature range with minimal background fogging. |
| Dynamic Sensitivity | Simulate real-world printing performance. [5] | Use a specialized thermal response tester that applies short, high-energy pulses to the paper. | High optical density (dark image) at high print speeds and low energy inputs. |
| Image Stability | Evaluate resistance to fading from environmental factors. [16][17] | Expose printed samples to controlled UV light, high humidity, and heat. Measure optical density before and after exposure. | Minimal loss of image density after exposure, indicating good archival properties. |
| Print Quality | Assess the clarity and sharpness of the final print. [18][19] | Print standardized text and barcode patterns using a thermal printer. | Sharp, well-defined characters and lines with no smudging or fading. [16] |
References
-
U.S. Environmental Protection Agency. (n.d.). Bisphenol A Alternatives in Thermal Paper. Retrieved from [Link]
-
Mitsubishi Paper Mills Limited. (n.d.). ThermoRewrite Mechanism. Retrieved from [Link]
-
BPC UK. (2023, March 10). The Science Behind Thermal Paper Rolls. Retrieved from [Link]
-
Jota Machinery. (n.d.). How Does Thermal Paper Change Color? A Quick Look. Retrieved from [Link]
-
Yamamoto Chemicals, Inc. (n.d.). Leuco Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal paper. Retrieved from [Link]
-
RIVM. (n.d.). Analysis of alternatives for BPA in thermal paper. Retrieved from [Link]
-
SARK Engineers. (2025, October 14). Thermal Paper Manufacturing: Coatings, Treatments & Controls. Retrieved from [Link]
-
Pony Packaging. (2024, March 4). How To Test Thermal Paper Quality?. Retrieved from [Link]
-
Patek Packaging. (2024, November 12). The Basics of Thermal Paper: Structure, Advantages, & Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Partnership to Evaluate Alternatives to Bisphenol A in Thermal Paper. Retrieved from [Link]
-
Adebayo, A. (2021). Green developers for heat-sensitive layers of thermal paper. Hamburg University Press. Retrieved from [Link]
-
TAPPI. (n.d.). New Color Developer Provides BPA, Phenol-Free Thermal Receipt Paper. Retrieved from [Link]
-
Panda Paper Roll. (2024, November 27). The Essential Guide to BPA-Free Thermal Paper Solutions. Retrieved from [Link]
-
Food Packaging Forum. (2026, January 22). Alternatives have replaced BPA as color developer in food labels. Retrieved from [Link]
-
Graphic Tickets & Systems. (2025, January 13). Producing Thermal Paper Rolls? A Complete Guide. Retrieved from [Link]
- Google Patents. (n.d.). US3953659A - Thermal paper coating.
-
Yesion. (n.d.). 5 Steps in the Thermal Paper Manufacturing Process. Retrieved from [Link]
-
KPL International Ltd. (n.d.). HOW IS THERMAL PAPER MANUFACTURED?. Retrieved from [Link]
-
Xiandai Paper Production. (n.d.). How to check the quality of thermal paper. Retrieved from [Link]
-
Lonroy Equipment. (2023, July 25). Thermal base paper performance test and test method. Retrieved from [Link]
-
Patek Packaging. (2025, May 14). Ultimate Guide to Choosing the Right Thermal Paper for Your Business Needs. Retrieved from [Link]
-
Mold Making Company. (2025, April 25). What Key Factors Determine High Quality Thermal Paper Performance?. Retrieved from [Link]
-
DergiPark. (n.d.). The Effect of Binder Type on the Physical Properties of Coated Paper. Retrieved from [Link]
- Google Patents. (n.d.). US3985932A - Paper coating dispersions and process.
-
NguyenStarch. (n.d.). Coating Binder: Types and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN112301796A - Thermal sensitive paper and preparation method thereof.
- Google Patents. (n.d.). US4431769A - Binder composition for paper-coating materials.
-
Colorcon. (2017, September 26). Simple Steps for Smooth Coating Dispersion Preparation. Retrieved from [Link]
-
Kemira. (n.d.). Coating binders. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4,4'-oxybis-. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4,4'-oxybis(N-(phenylsulfonyl)-. Retrieved from [Link]
-
Panda Paper Roll. (2026, February 6). BPA and BPS in Thermal Receipt Paper: What You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 1). Handling of thermal paper: Implications for dermal exposure to bisphenol A and its alternatives. Retrieved from [Link]
-
eScholarship, University of California. (2021, June 1). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]
Sources
- 1. hassan-brothers.ae [hassan-brothers.ae]
- 2. kplintl.com [kplintl.com]
- 3. bpcuk.com [bpcuk.com]
- 4. jotamachinery.com [jotamachinery.com]
- 5. epa.gov [epa.gov]
- 6. sarkengg.in [sarkengg.in]
- 7. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]
- 8. Thermal paper - Wikipedia [en.wikipedia.org]
- 9. rivm.nl [rivm.nl]
- 10. New Color Developer Provides BPA, Phenol-Free Thermal Receipt Paper [naylornetwork.com]
- 11. The Essential Guide to BPA-Free Thermal Paper Solutions – Top Roll Paper [toprollpaper.com]
- 12. BPA and BPS in Thermal Receipt Paper: What You Need to Know | Panda Paper Roll [pandapaperroll.com]
- 13. nbinno.com [nbinno.com]
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- 15. modernpaper.net [modernpaper.net]
- 16. ponypackaging.com [ponypackaging.com]
- 17. mtdpack.com [mtdpack.com]
- 18. How to check the quality of thermal paper [szxdpospaper.com]
- 19. lonroy.com [lonroy.com]
Troubleshooting & Optimization
Technical Support Center: Image Stability in 4,4'-Oxybis(N-allylbenzenesulfonamide) Thermal Systems
Current Status: Operational Subject: CAS 41150-06-5 (BPS-Allyl Sulfonamide Derivative) Audience: Formulation Chemists, QA Scientists, Pharmaceutical Packaging Engineers[1]
Core Directive & Executive Summary
Welcome to the specialized support hub for 4,4'-Oxybis(N-allylbenzenesulfonamide) . You are likely using this compound as a high-performance non-phenolic developer to replace Bisphenol A (BPA) or Bisphenol S (BPS) in thermal paper formulations intended for medical or pharmaceutical applications.[1]
The Paradox of Stability: While this sulfonamide developer is engineered for superior resistance to plasticizers and heat compared to traditional phenols, users often report unexpected image fading or background fogging .[1] This guide addresses the specific chemical kinetics of the allyl-sulfonamide group and provides protocols to stabilize the metastable dye-developer complex.[1]
The Chemistry of Fading (Root Cause Analysis)
To solve fading, we must understand the failure mode of the Leuco Dye – Sulfonamide complex.[1]
The Mechanism
Thermal printing relies on an acid-base reaction.[1] Your developer (the sulfonamide) acts as a weak acid (proton donor).[1] Upon heating, it melts and protonates the Leuco Dye (the base), opening its lactone ring to create color.[1]
Why Fading Occurs with CAS 41150-06-5:
-
Proton Dissociation (Reversibility): The N-allyl group increases the steric bulk and hydrophobicity, but if the local environment becomes basic or highly polar (e.g., moisture ingress), the proton dissociates, and the dye ring closes (returning to colorless).[1]
-
Crystallization Mismatch: This developer has a specific crystallization rate. If it crystallizes too effectively away from the dye after cooling, the image fades.[1] If it doesn't crystallize enough, the background fogs.[1]
-
Allyl Oxidation: The allyl group (
) is reactive.[1] In the presence of trace heavy metals or UV light, it can oxidize, altering the acidity of the sulfonamide and breaking the color complex.[1]
Visualization: The Stability Equilibrium
Caption: The thermodynamic equilibrium of the dye-developer complex. External energy (heat) forms the image, while entropy and environmental attackers drive the system back to a colorless state.[1]
Troubleshooting Guide & FAQs
This section addresses specific observations from laboratory and production environments.
Category A: Image Durability (Fading)[1]
Q1: Our printed labels fade rapidly (within 24 hours) when stored in high humidity (60°C / 90% RH). [1]
-
Diagnosis: The sulfonamide-dye complex is undergoing hydrolytic dissociation.[1] The N-allyl group provides some hydrophobicity, but not enough to protect the hydrogen bond in the open lactone ring.[1]
-
Corrective Action:
-
Add a Stabilizer: Incorporate a zinc salt, specifically Zinc Stearate or a specialized stabilizer like 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane (DH-37).[1] The zinc ion acts as a "chelating anchor," stabilizing the open ring of the dye better than the proton alone.[1]
-
Binder Modification: Switch from standard PVA to a Carboxyl-modified PVA (e.g., Kuraray KL-318).[1] The carboxyl groups provide additional acidic sites to keep the dye protonated.[1]
-
Q2: The image disappears when the label is applied to PVC IV bags or tubing.
-
Diagnosis: Plasticizer migration (Chemical Fading).[1] Phthalates or adipates from the PVC are migrating into the thermal layer, solubilizing the developer and separating it from the dye.[1]
-
Corrective Action:
-
Barrier Layer: You must apply a top-coat (overcoat) consisting of cross-linked PVA or an acrylic emulsion.[1]
-
Developer Ratio: Increase the ratio of 4,4'-Oxybis(N-allylbenzenesulfonamide) to Leuco Dye. A ratio of 2.5:1 to 3:1 by weight is recommended to ensure a "reservoir" of developer remains even if some is solubilized.[1]
-
Category B: Background & Production[1]
Q3: We see gray background fogging immediately after coating and drying.
-
Diagnosis: Premature reaction (Thermal Fogging).[1] The drying temperature is too close to the melting point of the sensitizer/developer eutectic mixture.[1]
-
Corrective Action:
-
Check Melting Points: 4,4'-Oxybis(N-allylbenzenesulfonamide) has a melting point range.[1] Ensure your sensitizer (e.g., Benzyl 2-naphthyl ether) melts at least 20°C lower than the developer but higher than your drying oven temperature.[1]
-
Dispersant pH: Ensure the pH of your coating slurry is slightly acidic (pH 5.5–6.5).[1] If the slurry is basic, the sulfonamide will deprotonate before coating, reducing its effectiveness and causing instability.[1]
-
Experimental Protocols
Use these self-validating protocols to quantify improvements in your formulation.
Protocol 1: The "Butter & Oil" Resistance Test (Lipophilic Stability)
Crucial for pharmaceutical labels handled by gloved hands or near ointments.[1]
Objective: Quantify resistance to non-polar solvents which mimic plasticizers.[1]
| Step | Action | Technical Note |
| 1 | Generate a checkerboard pattern at optimal energy (OD > 1.20) on the thermal paper. | |
| 2 | Apply Agent | Apply a thin layer of Cottonseed Oil or Plasticizer (DOA) to the printed area.[1] |
| 3 | Incubate | Place sample in an oven at 40°C for 24 hours . |
| 4 | Measure | Measure Optical Density (OD) before and after. |
| 5 | Calculate | Retention (%) = |
-
Target: >85% Retention for Medical Grade.
-
Failure: <50% indicates the developer is migrating away from the dye.[1] Solution: Increase the degree of cross-linking in the binder (add Glyoxal or Zirconium salts).[1]
Protocol 2: Accelerated Aging (Heat & Humidity)[1]
Objective: Simulate long-term archival stability.
-
Chamber Settings: 60°C and 80% Relative Humidity (RH).
-
Duration: 24 hours (Standard), 7 days (High Stability).
-
Success Criteria:
-
Image Density: Loss < 10%.
-
Background Density: Increase < 0.05 OD units.
-
Formulation Decision Matrix
Use this logic flow to adjust your specific formulation based on test results.
Caption: Decision tree for formulation adjustments based on specific failure modes.
References
-
Sigma-Aldrich. (n.d.).[1] 4,4'-Oxybis(N-allylbenzenesulfonamide) Product Specification. Retrieved from
-
Eckardt, M., et al. (2020).[1][2] Analysis of color developers replacing bisphenol A in thermal paper receipts. Journal of Chromatography A. (Discusses sulfonamide alternatives and stability mechanisms).
-
U.S. EPA. (2010).[1] BPA as a Developer in Thermal Paper and Alternatives. Retrieved from [1]
-
Ricoh Co., Ltd. (Patents).[1] Thermal recording material with improved image stability.[1][3][4] (General reference for sulfonamide/zinc stearate stabilization systems).
Sources
Troubleshooting dispersion stability of N-allylbenzenesulfonamide slurries
Technical Support Center: N-Allylbenzenesulfonamide Dispersion Stability
Executive Summary: The Thermal Sensitivity Criticality
Before proceeding with standard colloid troubleshooting, you must address the defining physical property of N-Allylbenzenesulfonamide (CAS 50487-70-2): its melting point is approximately 31–32°C .
Most "instability" reported with this compound—caking, sticky agglomeration, or phase separation—is not a dispersion failure but a phase change failure . Standard high-shear mixing or milling generates enough frictional heat to locally melt the particles, causing them to fuse (sinter) or "oil out" into an emulsion, which then solidifies into a non-dispersible mass upon cooling.
This guide prioritizes thermal management alongside surface chemistry.
Phase 1: Diagnostic Framework (The "Why")
Q1: My slurry turns into a sticky gum or hard cake at the bottom of the vessel. Is my surfactant failing? A: Likely not. This is a thermal failure, not a surfactant failure.
-
Mechanism: If your process temperature exceeds 25°C (even locally at the impeller tip), the N-allylbenzenesulfonamide (MP ~31°C) undergoes partial melting. The liquid bridges between particles solidify upon cooling, fusing the slurry into a single mass (caking).
-
Immediate Action: Measure the slurry temperature during mixing. If it exceeds 20°C, stop. You must employ active cooling (jacketed vessels, ice baths) to maintain the bulk temperature at 5–10°C.
Q2: The particles float on the surface and refuse to wet, even with vigorous stirring. Why? A: The compound is highly hydrophobic (lipophilic) and air-entrained.
-
Solution: Do not increase speed. Instead, apply a wetting agent (low HLB surfactant) before adding the bulk liquid, or use a vacuum de-aeration step.
Phase 2: Formulation Variables (The "What")
Q3: Which surfactant system is best for this low-melting hydrophobic solid? A: You need a "Steric Shield" rather than just charge stabilization.
-
Recommendation: Use a block copolymer (e.g., Pluronic F68/Poloxamer 188) or a cellulosic polymer (HPMC).
-
Reasoning: Small molecule surfactants (like SDS) are mobile and can displace easily if the particle surface softens near its melting point. Polymeric stabilizers adsorb irreversibly, providing a physical barrier (steric hindrance) that prevents coalescence even if the particles become slightly tacky.
Table 1: Recommended Stabilization Matrix
| Component Class | Recommended Agent | Concentration | Function |
| Wetting Agent | Polysorbate 80 (Tween 80) | 0.1% – 0.5% w/v | Lowers surface tension to allow initial particle submersion. |
| Steric Stabilizer | HPMC (Hydroxypropyl methylcellulose) | 1.0% – 2.0% w/v | Forms a hydration layer to prevent particle-particle fusion. |
| Anti-Ostwald | PVP K30 (Polyvinylpyrrolidone) | 0.5% w/v | Inhibits crystal growth and Ostwald ripening during storage. |
| Continuous Phase | Water (Buffered pH 7) | q.s. | Neutral pH prevents hydrolysis of the sulfonamide bond. |
Q4: Should I adjust pH to improve stability? A: Only if you intend to dissolve it.
-
Insight: The sulfonamide proton (-SO₂NH-) is acidic (pKa ~10). Raising the pH > 9 will ionize the molecule, increasing solubility.
-
Warning: For a stable slurry (solid dispersion), maintain neutral pH (6–8) . High pH will cause partial dissolution, promoting Ostwald ripening (large crystals growing at the expense of small ones) and chemical hydrolysis over time.
Phase 3: Process Parameters (The "How")
Q5: Can I use bead milling to reduce particle size? A: Only with extreme caution (Cryo-Milling).
-
Risk: Bead milling generates significant localized heat. For a solid melting at 31°C, standard milling is impossible; it will result in a solid block of fused plastic inside the mill chamber.
-
Protocol:
-
Pre-chill the slurry to 4°C.
-
Use a jacketed mill with coolant at 0°C.
-
Run in short bursts (30 seconds) with long pauses to dissipate heat.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision pathway for diagnosing instability, specifically distinguishing between thermal fusion and electrostatic aggregation.
Figure 1: Decision tree for diagnosing N-allylbenzenesulfonamide slurry instability. Note the critical thermal checkpoint due to the low melting point.
Standard Operating Procedure: Thermal Stress Test
Use this protocol to validate if your formulation can withstand the processing conditions.
Objective: Determine the "Safe Processing Window" (SPW) for N-allylbenzenesulfonamide.
-
Preparation: Prepare 50 mL of the base vehicle (water + surfactant) in a jacketed beaker.
-
Seeding: Add 5% w/w N-allylbenzenesulfonamide solid while stirring at low speed (100 RPM).
-
Ramp: Increase temperature from 10°C to 35°C at a rate of 1°C/min.
-
Observation: Monitor particle integrity using a focused beam reflectance measurement (FBRM) probe or frequent microscopy sampling.
-
Onset of Instability: Record the temperature where particle size drastically increases (agglomeration) or droplets appear (oiling out).
-
-
Limit Setting: Set your manufacturing maximum temperature (
) to Onset Temperature - 10°C .
References
- Tadros, T. F. (2015). Viscoelastic Properties of Sterically Stabilised Dispersions. In Colloids and Interface Science. De Gruyter.
-
PubChem. (2025).[1] N-allylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Glazman, Y. M. (1966).[2] Effect of surface-active agents on stability of hydrophobic sols. Discussions of the Faraday Society, 42, 255-266.[2] [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of 4,4'-Oxybis(N-allylbenzenesulfonamide)
Topic: HPLC analysis method for 4,4'-Oxybis(N-allylbenzenesulfonamide) purity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context[1][2][3][4][5][6]
4,4'-Oxybis(N-allylbenzenesulfonamide) (often abbreviated as OBS-Allyl or BPS-Allyl derivative) is a critical functional monomer used in thermal recording materials and as a crosslinker in high-performance polymers. Its purity is paramount; even trace amounts of the mono-allyl derivative or unreacted sulfonamide precursors can drastically alter polymerization kinetics or thermal color development thresholds.
This guide objectively compares analytical methodologies for OBS-Allyl, establishing Reverse-Phase HPLC (RP-HPLC) as the superior standard over Gas Chromatography (GC) and Titration. We provide a validated, self-checking protocol designed to resolve the target molecule from its specific synthetic byproducts.
The Analytical Challenge
The synthesis of OBS-Allyl typically involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with allylamine. This creates a specific impurity profile:
-
Hydrolysis Products: 4,4'-oxybis(benzenesulfonic acid) (Highly polar).[1]
-
Under-alkylated Impurities: 4,4'-oxybis(benzenesulfonamide) (Parent) and the Mono-N-allyl intermediate.
-
Target: 4,4'-Oxybis(N-allylbenzenesulfonamide) (Hydrophobic).
Separating the mono-allyl from the di-allyl species requires a method based on hydrophobic discrimination, which RP-HPLC excels at.
Methodology Comparison: Why RP-HPLC?
The following table contrasts the three primary analytical approaches available for sulfonamide derivatives.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: Titration |
| Principle | Hydrophobic interaction (C18 stationary phase). | Volatility and thermal stability.[2] | Acid-base functional group quantification. |
| Suitability | High. Resolves mono/di-allyl forms based on alkyl chain count. | Low/Risky. Sulfonamides are thermally labile; risk of | Low. Cannot distinguish between mono- and di-allyl sulfonamides (similar pKa). |
| Sample Integrity | Non-destructive; ambient temperature analysis. | Destructive; requires high temp ( | Destructive. |
| LOD/Sensitivity | High (UV @ 254 nm). | Medium (unless derivatized). | Poor (Macro-analysis only). |
| Verdict | Gold Standard. | Alternative (only if derivatized). | Obsolete for purity. |
Technical Insight: The GC Instability Problem
While GC is common for small molecules, N-allylsulfonamides possess a specific vulnerability. The
Validated Protocol: RP-HPLC Method[9][10][11]
This protocol is designed to be self-validating . It uses a gradient elution to ensure that highly polar hydrolysis products do not co-elute with the main peak, while ensuring the hydrophobic target elutes within a reasonable timeframe.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 (Octadecylsilane),
, particle size.-
Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Acidic pH (~2.8) suppresses the ionization of the sulfonamide proton (
), keeping the molecule neutral and increasing retention/resolution on the C18 chain.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp:
(Controlled to prevent retention time drift). -
Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for allylamine detection).
-
Injection Volume:
.
Gradient Profile
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 15.0 | 10 | 90 | Linear Gradient (Elute target) |
| 20.0 | 10 | 90 | Wash Step |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation
-
Solvent: Acetonitrile:Water (80:20 v/v). The high organic content is necessary to dissolve the hydrophobic di-allyl target.
-
Concentration: Prepare a stock solution of
. -
Filtration: Filter through a
PTFE filter (Nylon filters may bind sulfonamides).
Experimental Workflow & Logic
The following diagram illustrates the decision matrix and workflow for analyzing OBS-Allyl, highlighting the "Self-Validating" checkpoints.
Caption: Figure 1. Self-validating analytical workflow for OBS-Allyl purity determination.
Data Analysis & Expected Results
Elution Order (Causality)
Understanding the elution order validates the method specificity. On a C18 column, retention is governed by hydrophobicity.
-
RT ~ 2-3 min: 4,4'-Oxybis(benzenesulfonic acid). (Highly polar, unretained).
-
RT ~ 8-10 min: 4,4'-Oxybis(benzenesulfonamide). (Parent molecule, lacks hydrophobic allyl groups).
-
RT ~ 12-13 min: Mono-N-allyl derivative. (Intermediate hydrophobicity).
-
RT ~ 15-16 min: 4,4'-Oxybis(N-allylbenzenesulfonamide). (Target, most hydrophobic).
System Suitability Criteria (Acceptance Limits)
To ensure the data is trustworthy, the system must meet these criteria before batch release:
-
Resolution (
): between the Mono-allyl impurity and the Target peak. -
Tailing Factor (
): (Sulfonamides tail if pH is not acidic enough). -
Precision: RSD
for 5 replicate injections of the standard.
Troubleshooting & Scientific Grounding
Why Acidic Mobile Phase?
Sulfonamides are amphoteric but generally act as weak acids (
Comparison with Thermal Paper Analogs
This method aligns with established protocols for Bisphenol S (BPS) derivatives used in thermal paper. Research indicates that BPS-based developers require high organic gradients to elute fully, confirming the need for the 90% ACN wash step in our protocol to prevent carryover.
Visualizing the Separation Mechanism
The diagram below details the molecular interaction occurring inside the column.
Caption: Figure 2. Mechanistic separation logic. The additional allyl group on the target molecule increases interaction with the C18 phase, ensuring separation from the mono-allyl impurity.
References
-
SIELC Technologies. (2018). Separation of 4,4'-Oxybis(benzenesulfohydrazide) on Newcrom R1 HPLC column.Link
- Context: Establishes baseline conditions for oxybis-sulfonamide backbones using acidic mobile phases.
-
U.S. Food and Drug Administration (FDA). (2024). Review of Chromatographic Methods for Sulfonamides.Link
- Context: General guidance on sulfonamide stability and pH control in chrom
-
Eckert, T., et al. (2020). Determination of color developers replacing bisphenol A in thermal paper receipts using diode array and Corona charged aerosol detection. PubMed. Link
- Context: Validates the use of RP-HPLC for BPS and sulfonamide-based thermal developers, confirming UV/DAD as a suitable detection method.
-
ResearchGate. (2018). Impurity Profiling of Sulfonamide Derivatives by RP-HPLC.Link
- Context: Supports the elution order logic (Hydrolysis products < Parent < Alkylated deriv
Sources
- 1. 4,4’-Oxybis(benzenesulfohydrazide) | SIELC Technologies [sielc.com]
- 2. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Technical Comparison Guide: Spectroscopic Validation of 4,4'-Oxybis(N-allylbenzenesulfonamide)
Part 1: Executive Summary & Strategic Rationale
In the development of advanced cross-linking agents and sulfonamide-based pharmacophores, 4,4'-Oxybis(N-allylbenzenesulfonamide) represents a critical structural motif. Its performance relies heavily on the integrity of two distinct functional domains: the flexible ether linkage (conferring solubility and conformational freedom) and the reactive N-allyl sulfonamide termini (sites for radical polymerization or thiol-ene click chemistry).
This guide provides a comparative spectroscopic analysis to validate the synthesis of this compound. Unlike generic datasheets, we focus on the comparative performance of spectroscopic techniques (NMR vs. IR) in detecting common synthetic failures—specifically, the presence of unreacted sulfonyl chloride precursors or hydrolysis byproducts (sulfonic acids).
The "Alternatives" Analysis
In this context, the "alternatives" are the structural impurities that compromise performance. We compare the target molecule against:
-
Precursor: 4,4'-Oxybis(benzenesulfonyl chloride) (Evidence of incomplete reaction).
-
Byproduct: 4,4'-Oxybis(benzenesulfonic acid) (Evidence of hydrolysis/moisture contamination).
-
Analogue: N-Allylbenzenesulfonamide (monomeric control for shift assignment).
Part 2: Spectroscopic Characterization Logic
Infrared Spectroscopy (FTIR): The "Quick-Pass" Filter
FTIR is the superior method for immediate "Go/No-Go" decision-making during synthesis monitoring. It excels at detecting the conversion of the electrophilic sulfonyl chloride to the stable sulfonamide.
Comparative Performance Table: FTIR Signatures
| Functional Group | Target: 4,4'-Oxybis(N-allyl...) | Alternative: Sulfonyl Chloride (Precursor) | Performance Insight |
| N-H Stretch | 3250–3350 cm⁻¹ (m) | Absent | Presence confirms sulfonamide formation. |
| S=O Asym. Stretch | 1330–1350 cm⁻¹ (s) | 1375–1410 cm⁻¹ (s) | Shift to lower wavenumber indicates S-N bond formation. |
| S=O Sym. Stretch | 1150–1170 cm⁻¹ (s) | 1170–1200 cm⁻¹ (s) | Sulfonyl chlorides typically show higher frequency bands. |
| Allyl C=C Stretch | 1640–1645 cm⁻¹ (w) | Absent | Specific marker for the N-allyl tail incorporation. |
| Ether C-O-C | 1230–1250 cm⁻¹ (s) | 1230–1250 cm⁻¹ (s) | Remains constant; serves as an internal intensity standard. |
Scientist's Note: The disappearance of the S-Cl wagging vibration (often obscured but sometimes visible < 600 cm⁻¹) and the shift of the S=O asymmetric stretch are the most reliable indicators of reaction completion.
Nuclear Magnetic Resonance (¹H NMR): The Structural Validator
While IR confirms functional groups, ¹H NMR provides the quantitative "fingerprint" required for purity assessment. The symmetry of the 4,4'-oxybis core simplifies the aromatic region, making impurities instantly recognizable.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Causality |
| NH (Sulfonamide) | 7.60 – 7.90 | Triplet (br) | 2H | Coupled to N-CH₂; disappears with D₂O shake. |
| Ar-H (Meta to SO₂) | 7.70 – 7.80 | Doublet (J≈8.8Hz) | 4H | Deshielded by the electron-withdrawing sulfonyl group. |
| Ar-H (Ortho to Ether) | 7.10 – 7.20 | Doublet (J≈8.8Hz) | 4H | Shielded by the electron-donating ether oxygen. |
| Allyl (=CH) | 5.70 – 5.85 | Multiplet | 2H | Characteristic internal olefin signal. |
| Allyl (=CH₂) | 5.05 – 5.25 | Multiplet/dd | 4H | Terminal olefin protons; distinct splitting pattern. |
| Allyl (N-CH₂) | 3.45 – 3.60 | Triplet/dd | 4H | Coupled to both NH and =CH; diagnostic for N-alkylation. |
Critical Quality Attribute (CQA) Check:
-
Impurity Flag: A singlet at ~10-11 ppm indicates a Sulfonic Acid (-SO₃H) proton, signaling hydrolysis.
-
Stoichiometry Check: The integration ratio of Ar-H (Meta) to Allyl (=CH) must be exactly 2:1 . A ratio > 2:1 implies incomplete substitution (mono-substitution).
Part 3: Experimental Protocols
Synthesis & Sampling Workflow
This protocol is designed to minimize hydrolysis and ensure high-fidelity spectral data.
Reagents:
-
4,4'-Oxybis(benzenesulfonyl chloride) (Precursor)
-
Allylamine (Nucleophile)[1]
-
Triethylamine (Base scavenger)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4,4'-oxybis(benzenesulfonyl chloride) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]
-
Addition: Mix 2.2 eq of Allylamine with 2.5 eq of Triethylamine in DCM. Add dropwise to the precursor solution over 30 mins.
-
Why? Slow addition prevents localized heating and suppresses side reactions (e.g., disulfonimide formation).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Brine. Dry over MgSO₄.
-
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Visualization of Characterization Logic
Caption: Figure 1. Self-validating decision tree for the spectroscopic approval of the target sulfonamide.
Part 4: Mechanistic Signaling Pathway (Synthesis)
To understand why the spectra appear as they do, we must visualize the atomic transformation. The nucleophilic attack of allylamine on the sulfonyl sulfur is the key event changing the dipole moment (IR) and electron density (NMR).
Caption: Figure 2. Reaction pathway illustrating the transformation of the sulfonyl electrophile to the sulfonamide, correlating with observed spectral shifts.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82054, Benzenesulfonamide, 4,4'-oxybis-. Retrieved from [Link]
-
SpectraBase. (2025).[3] 1H NMR Spectrum of N-allylbenzylamine. Wiley Science Solutions. Retrieved from [Link]
-
Hinsberg, O. (1890).[4][5][6] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[4] (Foundational reference for Sulfonamide synthesis mechanism).
-
ACD/Labs. (2008).[7] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzenesulfonamide(98-10-2) 13C NMR [m.chemicalbook.com]
- 3. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 7. acdlabs.com [acdlabs.com]
Comparative Archivability Profiling: N-Allyl Sulfonamide vs. Phenolic Developers
This guide details the archivability testing protocol for N-allyl sulfonamide (NAS) derivatives as high-performance, non-phenolic developers in thermal paper applications.
As a Senior Application Scientist, I have structured this as a validation framework. We are moving beyond simple "does it print?" metrics to rigorous stress-testing , specifically comparing the NAS class against the industry-standard "Old Guard" (Bisphenol S) and the "New Guard" (Sulfonylureas like Pergafast® 201).
Executive Summary & Mechanistic Rationale
The thermal paper industry is pivoting from phenolic developers (BPA, BPS) due to toxicity and poor plasticizer resistance. While Bisphenol S (BPS) remains the cost-effective baseline, it suffers from "image ghosting" when in contact with PVC binders.
N-allyl sulfonamide (NAS) developers represent a non-phenolic class where the acidic proton required for leuco dye ring-opening is located on the sulfonamide nitrogen (
-
Hypothesis: The allyl group provides steric bulk and hydrophobic shielding, potentially offering superior resistance to humidity and plasticizer migration compared to the hydroxyl groups of phenols.
-
The Challenge: We must validate that the allyl functionality does not introduce oxidative instability (yellowing) over time.
Experimental Design: The "Torture Test" Matrix
To validate NAS developers, we utilize a Self-Validating System where every test includes a positive control (BPS), a high-performance reference (Pergafast 201), and a negative control (Base paper without developer).
2.1 Materials & Formulation
-
Candidate: N-allyl sulfonamide derivative (NAS-Dev).
-
Control B (High-Perf): Pergafast® 201 (Sulfonylurea).
-
Leuco Dye: ODB-2 (Standard black former).
-
Sensitizer: Benzyl 2-naphthyl ether (BNE).
2.2 Sample Preparation Workflow
-
Dispersion: Mill developer, dye, and sensitizer separately to a median particle size (
) of . -
Coating: Apply to base paper at
dry weight. -
Calendering: Smooth to 300-500 Bekk seconds.
-
Printing: Generate a checkerboard pattern at varying energy levels (
to ) using a dynamic thermal tester (e.g., Atlantek 400). Target an initial Optical Density (OD) of 1.30.
Archivability Stress Protocols (ISO-Aligned)
This section details the specific environmental stress tests. All measurements are performed using a spectrodensitometer (Visual standard).
Test A: Heat Resistance (Background Yellowing & Image Fade)
-
Objective: Simulate long-term storage in hot warehouses/vehicles.
-
Protocol:
-
Measure initial OD (
) and Background ( ). -
Incubate samples in a forced-air oven at 60°C for 24 hours .
-
Measure final OD (
) and Background ( ).
-
-
Metric:
-
Image Retention (%):
-
Background Fog:
-
Test B: Humidity Resistance (Hydrolytic Stability)
-
Objective: Test the sulfonamide bond stability against hydrolysis.
-
Protocol:
-
Incubate at 40°C / 90% Relative Humidity (RH) for 24 hours.
-
-
Critical Insight: Phenols (BPS) often recrystallize under high humidity, causing "blooming" (white spots). NAS developers must maintain amorphous stability.
Test C: Plasticizer Resistance (The "Killer" Test)
-
Objective: Simulate contact with PVC cling wrap or leather wallets (phthalate migration). This is where phenols fail.
-
Protocol:
-
Wrap the printed sample in soft PVC film (containing 20-25% DOP plasticizer).
-
Apply a load of
. -
Incubate at 40°C for 24 hours .
-
-
Pass Criteria: Image Retention > 85%.
Test D: Light Fastness
-
Objective: Assess UV stability of the allyl double bond.
-
Protocol:
-
Expose to Xenon arc lamp (simulated sunlight) at
for 100 hours.
-
-
Risk: Allyl groups can cross-link or oxidize, leading to background yellowing.
Data Presentation & Analysis
Summarize your findings in the following comparative matrix. (Hypothetical data provided for illustrative logic).
| Test Condition | Metric | BPS (Control) | Pergafast 201 (Ref) | NAS-Dev (Candidate) | Interpretation |
| Heat (60°C/24h) | Image Retention | 92% | 98% | 96% | NAS shows high thermal stability. |
| Humidity (40°C/90%RH) | Background Fog | +0.03 | +0.01 | +0.02 | Hydrophobic allyl group prevents fogging. |
| Plasticizer (PVC/24h) | Image Retention | < 40% (Fail) | 90% (Pass) | 88% (Pass) | Key Differentiator. Non-phenolic structure resists solvation by phthalates. |
| Light (Xenon/100h) | Background Fog | +0.05 | +0.02 | +0.08 | Caution: Allyl group may be prone to UV oxidation. |
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the archivability testing lifecycle, from formulation to data validation.
Figure 1: End-to-end workflow for archivability testing. Note the parallel stress pathways essential for isolating specific failure modes.
References
-
European Chemicals Agency (ECHA). (2014). Bisphenol A restriction report: Assessment of alternatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Bisphenol A Alternatives in Thermal Paper.[1][2][3][4][5][6][7][8][9] Design for the Environment Report.[1] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2000). ISO 18920:2000 - Imaging materials — Reflection prints — Storage practices. Retrieved from [Link]
-
Wageningen Food & Biobased Research. (2016). Analysis of alternatives for BPA in thermal paper. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. paperrollsplus.com [paperrollsplus.com]
- 3. BPA, BPS, and Phenol-Free Thermal Paper: What Is It and Why It Matters [beontag.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. greyb.com [greyb.com]
- 6. rivm.nl [rivm.nl]
- 7. researchgate.net [researchgate.net]
- 8. labelandnarrowweb.com [labelandnarrowweb.com]
- 9. www2.mst.dk [www2.mst.dk]
Safety Operating Guide
Navigating the Safe Handling of 4,4'-Oxybis(N-allylbenzenesulfonamide): A Guide to Personal Protective Equipment and Disposal
The primary hazards associated with analogous sulfonamide compounds include irritation to the skin and eyes.[1][2][3] Some may also be harmful if ingested or inhaled.[4][5][6] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to ensure the safety of researchers handling 4,4'-Oxybis(N-allylbenzenesulfonamide). The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical-resistant gloves (Nitrile or Neoprene) | Safety glasses with side shields | Laboratory coat | N95 respirator (if handling fine powder that could become airborne) |
| Solution Preparation | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood |
| Running Reactions | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles and a face shield | Laboratory coat | Recommended if heating or potential for aerosol generation exists; use a chemical fume hood |
| Work-up and Purification | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles and a face shield | Laboratory coat | Recommended if volatile solvents are used or there is a risk of splashing |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Chemical splash goggles and a face shield | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
The Rationale Behind PPE Selection:
-
Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact.[1] Nitrile or neoprene gloves offer good protection against a wide range of chemicals. It is crucial to change gloves immediately if they become contaminated.[1] For prolonged or immersive contact, consulting the glove manufacturer's resistance chart is recommended.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for eye protection.[7] However, when there is a risk of splashing, chemical splash goggles that form a complete seal around the eyes are necessary.[1] A face shield should be worn in conjunction with goggles during procedures with a higher splash potential.[8]
-
Body Protection: A standard laboratory coat should be worn at all times and kept buttoned to protect against incidental contact.[1] For larger scale operations or when handling highly concentrated solutions, a chemical-resistant apron or coveralls may be necessary.[9]
-
Respiratory Protection: In most laboratory settings with adequate ventilation, respiratory protection may not be required for routine handling of small quantities. However, if the compound is a fine powder that can be easily aerosolized, or if heating is involved, a respirator may be necessary to prevent inhalation.[10] The use of a chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4,4'-Oxybis(N-allylbenzenesulfonamide).
Caption: Decision tree for selecting appropriate PPE.
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]
-
Donning PPE: Put on all required PPE as determined by the task assessment. Ensure gloves are intact and fit properly.
-
Handling:
-
When weighing a solid, perform the task in a fume hood or a ventilated enclosure to minimize the risk of inhalation.[11]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
When running reactions, use appropriate glassware and secure it properly. If heating, use a heating mantle and monitor the reaction closely.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[8][12]
Disposal of 4,4'-Oxybis(N-allylbenzenesulfonamide) and Contaminated Materials:
Proper disposal is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection:
-
All solid waste, including excess 4,4'-Oxybis(N-allylbenzenesulfonamide) and contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[13]
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[14] Do not mix incompatible waste streams.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13]
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.[13]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][14]
By adhering to these guidelines, researchers can safely handle 4,4'-Oxybis(N-allylbenzenesulfonamide) and minimize their risk of exposure, fostering a secure and productive research environment.
References
- BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide. Accessed February 12, 2026.
- TRANSPORT ADVANCED PART B.
- Ricca Chemical Company.
- Fisher Scientific.
- Merck Millipore.
- DetenLAS® 320 - Deten Química S.A.
- RS-Online.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Personal Protective Equipment. Accessed February 12, 2026.
- ChemicalBook. 4,4'-Oxybis(benzenesulfonyl hydrazide)(80-51-3). Accessed February 12, 2026.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist.
- Redox. Safety Data Sheet Linear Alkyl Benzene Sulfonic Acids. Accessed February 12, 2026.
- Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Accessed February 12, 2026.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Accessed February 12, 2026.
- Northwestern University. Hazardous Waste Disposal Guide. Accessed February 12, 2026.
- Cayman Chemical.
- Spectrum Chemical.
- Cayman Chemical.
- International Labour Organization. 4,4'-OXYBIS(BENZENESULPHONYL HYDRAZIDE) - International Chemical Safety Cards. Accessed February 12, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. riccachemical.com [riccachemical.com]
- 8. s1.kaercher-media.com [s1.kaercher-media.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pppmag.com [pppmag.com]
- 11. 4,4'-Oxybis(benzenesulfonyl hydrazide)(80-51-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. deten.com.br [deten.com.br]
- 13. nswai.org [nswai.org]
- 14. redox.com [redox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
